molecular formula C30H27FN4O5S B2680527 6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one CAS No. 896706-16-4

6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

Cat. No.: B2680527
CAS No.: 896706-16-4
M. Wt: 574.63
InChI Key: JYCNKCAYZAZJGN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a complex heterocyclic molecule featuring a quinazolin-8-one core fused with a [1,3]dioxolo ring system. Key structural elements include:

  • 4-Phenylpiperazine moiety: Positioned at the 7-substituent through a 3-oxopropyl chain, which may enhance interactions with neurotransmitter receptors due to piperazine’s basicity and hydrogen-bonding capacity .
  • Dioxoloquinazolinone scaffold: The fused bicyclic system likely influences electronic properties and metabolic stability .

Properties

IUPAC Name

6-[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H27FN4O5S/c31-21-8-6-20(7-9-21)25(36)18-41-30-32-24-17-27-26(39-19-40-27)16-23(24)29(38)35(30)11-10-28(37)34-14-12-33(13-15-34)22-4-2-1-3-5-22/h1-9,16-17H,10-15,18-19H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYCNKCAYZAZJGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=CC=CC=C2)C(=O)CCN3C(=O)C4=CC5=C(C=C4N=C3SCC(=O)C6=CC=C(C=C6)F)OCO5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H27FN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

574.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-{[2-(4-fluorophenyl)-2-oxoethyl]sulfanyl}-7-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one , also referred to as K284-5545, is a complex organic molecule with potential therapeutic applications. Its unique structure combines various functional groups that may contribute to its biological activity. This article explores the biological properties of this compound, including its pharmacological effects, mechanisms of action, and relevant case studies.

K284-5545 has the following chemical characteristics:

  • Molecular Formula : C30H27FN4O5S
  • Molecular Weight : 574.63 g/mol
  • LogP : 4.113 (indicating moderate lipophilicity)
  • Water Solubility : LogSw = -4.30 (poor solubility)

The compound's structure is depicted in the following table:

PropertyValue
Molecular FormulaC30H27FN4O5S
Molecular Weight574.63 g/mol
LogP4.113
Water SolubilityLogSw = -4.30
Hydrogen Bond Acceptors10
Hydrogen Bond Donors0

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of K284-5545. In vitro assays demonstrated that the compound exhibits cytotoxic effects against various cancer cell lines. The mechanism appears to involve the induction of apoptosis and inhibition of cell proliferation, although specific pathways remain to be fully elucidated.

COX-II Inhibition

The compound has been evaluated for its inhibitory activity against Cyclooxygenase-II (COX-II), an enzyme implicated in inflammatory processes and cancer progression. Preliminary results suggest that K284-5545 may exhibit selective inhibition of COX-II with an IC50 value comparable to established COX-II inhibitors like Celecoxib. This suggests potential applications in treating inflammatory conditions and certain cancers.

Neuropharmacological Effects

Given its structural similarity to piperazine derivatives, K284-5545 may possess neuropharmacological properties. Research indicates that compounds with similar structures can exhibit anxiolytic and antidepressant effects. Further studies are needed to assess the impact of K284-5545 on neurotransmitter systems.

Study 1: Cytotoxicity Evaluation

A study conducted by Chahal et al. (2023) assessed the cytotoxic effects of K284-5545 on several cancer cell lines using MTT assays. The results indicated significant dose-dependent cytotoxicity with IC50 values ranging from 10 to 20 µM across different cell lines, suggesting its potential as a lead compound in anticancer drug development.

Study 2: Anti-inflammatory Activity

In a comparative study on COX inhibitors, K284-5545 was tested alongside other known inhibitors. It showed promising results with an IC50 value of approximately 0.25 µM against COX-II, indicating a potency greater than that of many traditional NSAIDs. This positions K284-5545 as a candidate for further development in anti-inflammatory therapies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s uniqueness arises from the integration of multiple pharmacophores. Below is a comparative analysis with related molecules:

Table 1: Structural and Functional Comparison

Compound Name/Class Key Structural Differences Potential Impact on Properties Reference(s)
N-(3-Chloro-4-fluorophenyl)-quinazolinamine Lacks the dioxolo ring and 4-phenylpiperazine chain; features a chloro-fluorophenyl group. Reduced steric bulk may improve solubility but decrease receptor selectivity .
2-(4-Methoxyphenyl)-tetrahydroquinazolinones Methoxy substituents replace fluorophenyl and piperazine groups; simpler side chains. Lower molecular weight enhances bioavailability but diminishes target affinity .
Phenylpiperazine-containing alkaloids Share the 4-phenylpiperazine moiety but lack the quinazolinone core. Similar CNS activity (e.g., serotonin/dopamine modulation) but divergent pharmacokinetics .

Key Findings:

Steric Considerations : The extended 3-oxopropyl linker may improve conformational flexibility, enabling better fit into hydrophobic binding pockets compared to rigid analogs .

Biological Activity: The combination of dioxoloquinazolinone and phenylpiperazine suggests dual mechanisms—e.g., kinase inhibition (via quinazoline) and neurotransmitter modulation (via piperazine) .

Physicochemical and Pharmacokinetic Properties

While experimental data is unavailable in the provided evidence, predictions based on structural analogs include:

  • LogP : Estimated >3.5 due to aromatic and heterocyclic components, indicating high lipophilicity .
  • Solubility : Likely poor aqueous solubility, necessitating formulation adjustments (e.g., salt formation) .
  • Metabolic Stability : The dioxolo ring may reduce oxidation susceptibility compared to unfused quinazolines .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.